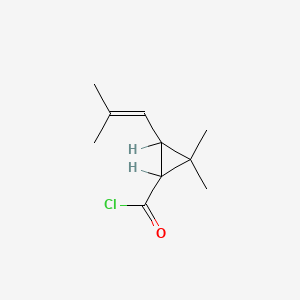
4-Chlorobenzofurazan
Overview
Description
4-Chlorobenzofurazan (CBF) is a yellow crystalline compound with the chemical formula C6H3ClN2O . It has a molecular weight of 154.55 g/mol . The IUPAC name for this compound is 4-chloro-2,1,3-benzoxadiazole .
Synthesis Analysis
A facile method to label amines is the use of a 4-chloro-7-nitrobenzofuran reagent (4-chloro-7-nitro-1,2,3-benzoxadiazole), also known as NBD-chloride . Molecules containing both an NBD moiety and a crown ether one are of high interest for the design of smart fluorescence and complexation systems .Molecular Structure Analysis
The molecular structure of 4-Chlorobenzofurazan has been studied using FT-IR and FT-Raman spectra . Theoretical studies using DFT and its extension of TD-DFT methods combined with several topological analyses have been used to understand the nature and the intra-molecular charge transfer (ICT) abilities within the studied molecules .Chemical Reactions Analysis
4-Chlorobenzofurazan is known for its strong electron-withdrawing properties, making it an exceptional electrophilic product of the nucleophilic aromatic substitution (S N Ar). Indeed, the activated chlorine atom in 4-chloro-7-nitrobenzofurazan, namely NBD-Cl, can undergo electrophilic aromatic substitution by phenoxide anion and also by primary or secondary amines .Physical And Chemical Properties Analysis
4-Chlorobenzofurazan has a density of 1.5±0.1 g/cm3, a boiling point of 230.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 37.5±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 104.7±3.0 cm3 .Scientific Research Applications
Synthesis and Biological Activity
4-Chlorobenzofurazan is utilized in the synthesis of various compounds. For instance, Levinson et al. (2003) discussed how 4-chlorobenzofurazan and benzofurazan are readily nitrated at room temperature, enabling the synthesis of arylaminosubstituted nitrobenzodifurazans with potential biological activity (Levinson et al., 2003).
Corrosion Protection
The compound has been examined for its role in corrosion protection. For example, Bentiss et al. (2007) investigated the use of 4H-triazole derivatives in protecting mild steel against corrosion in hydrochloric acid, highlighting the role of 4-chlorobenzofurazan in the synthesis of these derivatives (Bentiss et al., 2007).
Antimicrobial Activities
Research by Bektaş et al. (2007) demonstrated the synthesis of 1,2,4-triazole derivatives from 4-chlorobenzofurazan, which showed antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Antiviral Activities
Ibba et al. (2018) synthesized new 5-chlorobenzotriazole derivatives, using 4-chlorobenzofurazan, to test for antiviral activities against several viruses, suggesting potential applications in antiviral drug development (Ibba et al., 2018).
Inhibitory Activities
Research by Bekircan et al. (2014) explored the synthesis of triazole derivatives from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol, showing anti-lipase and anti-urease activities, indicating potential for therapeutic applications (Bekircan et al., 2014).
Environmental Applications
Samadi et al. (2020) focused on the biodegradation of 4-chlorobenzoic acid, a related compound, highlighting the environmental applications and the role of 4-chlorobenzofurazan in understanding the biodegradation processes (Samadi et al., 2020).
Antifungal Evaluation
Lima-Neto et al. (2012) synthesized triazole derivatives using 4-chlorobenzofurazan and evaluated their antifungal activity, particularly against Candida strains (Lima-Neto et al., 2012).
Safety and Hazards
4-Chlorobenzofurazan is not for medicinal or household use . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, the victim should be moved into fresh air and given artificial respiration if not breathing . If it comes in contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Mechanism of Action
Target of Action
4-Chlorobenzofurazan, also known as a benzoxadiazole, is a compound that has been found to inhibit certain enzymes. The primary targets of 4-Chlorobenzofurazan are adenosinetriphosphatase (EC 3.6.1.3) and monoamine oxidase (EC 1.4.3.4) . These enzymes play crucial roles in cellular metabolism and neurotransmitter degradation, respectively.
Mode of Action
It is known to interfere with the action of its target enzymes, potentially altering their function or inhibiting their activity . This interaction can lead to changes in cellular metabolism and neurotransmitter levels, which can have various downstream effects.
Biochemical Pathways
The biochemical pathways affected by 4-Chlorobenzofurazan are likely to be those involving its target enzymes. For instance, inhibition of adenosinetriphosphatase could affect ATP synthesis and energy metabolism within the cell. Similarly, inhibition of monoamine oxidase could impact the degradation of neurotransmitters such as dopamine and serotonin, potentially affecting neural signaling . .
Result of Action
The molecular and cellular effects of 4-Chlorobenzofurazan’s action would depend on its specific interactions with its target enzymes and the subsequent alterations in biochemical pathways. Potential effects could include changes in energy metabolism due to adenosinetriphosphatase inhibition, or alterations in neurotransmitter levels due to monoamine oxidase inhibition . These changes could have various downstream effects on cellular function and overall organismal physiology.
properties
IUPAC Name |
4-chloro-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEBWUGKYMZPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343896 | |
| Record name | 4-Chlorobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzofurazan | |
CAS RN |
7116-16-7 | |
| Record name | 4-Chlorobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















